molecular formula C16H24ClNO5S2 B2379435 1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine CAS No. 1796969-77-1

1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine

Cat. No.: B2379435
CAS No.: 1796969-77-1
M. Wt: 409.94
InChI Key: CBFVXWFEEPUENT-UHFFFAOYSA-N
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Description

1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine is a complex organic compound characterized by the presence of both sulfonyl and piperidine functional groups

Preparation Methods

The synthesis of 1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with piperidine under controlled conditions to form the sulfonyl piperidine intermediate. This intermediate is then further reacted with isobutylsulfonyl chloride to yield the final product. The reaction conditions often require the use of organic solvents and catalysts to facilitate the reactions .

Chemical Reactions Analysis

1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine can undergo various chemical reactions, including:

Scientific Research Applications

1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, leading to increased potency. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-(isobutylsulfonyl)piperidine can be compared with other similar compounds, such as:

    1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-methylpiperidine: This compound has a similar structure but with a methyl group instead of an isobutyl group, leading to different chemical and biological properties.

    1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-ethylpiperidine: The presence of an ethyl group instead of an isobutyl group can affect the compound’s reactivity and interactions with biological targets.

    1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-phenylpiperidine: The phenyl group introduces aromaticity, which can significantly alter the compound’s properties and applications.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-4-(2-methylpropylsulfonyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO5S2/c1-12(2)11-24(19,20)14-6-8-18(9-7-14)25(21,22)16-10-13(17)4-5-15(16)23-3/h4-5,10,12,14H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFVXWFEEPUENT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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